molecular formula C97H139N27O29S2 B6303661 Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 CAS No. 1926163-13-4

Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2

Cat. No.: B6303661
CAS No.: 1926163-13-4
M. Wt: 2211.4 g/mol
InChI Key: IIZLCMCPDOZBBI-YMLAWGCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sequence: Ac-ALCDDPRVDRWYCQFVEG-NH₂ (disulfide bond between Cys³ and Cys¹⁴)
Molecular Formula: C₉₇H₁₃₉N₂₇O₂₉S₂
Molecular Weight: 2211.47 g/mol
Alias: E-76
Function: A synthetic anticoagulant peptide with >95% purity, used exclusively in research settings .
Key Features:

  • Contains two cysteine residues forming a disulfide bond, enhancing structural stability.
  • Rich in charged residues (e.g., Asp, Arg, Glu), likely contributing to interactions with coagulation factors.
  • Linear structure with terminal acetylation and amidation to mimic natural peptide stability.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,14R,17S,20S,23S,26S,29S,32S,35S)-9-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-23,32-bis(3-carbamimidamidopropyl)-3,6,26-tris(carboxymethyl)-17-[(4-hydroxyphenyl)methyl]-20-(1H-indol-3-ylmethyl)-2,5,8,16,19,22,25,28,31,34-decaoxo-29-propan-2-yl-11,12-dithia-1,4,7,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-14-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H139N27O29S2/c1-46(2)35-61(113-79(137)49(7)108-50(8)125)84(142)120-69-45-155-154-44-68(90(148)110-60(28-30-71(98)127)82(140)114-63(36-51-17-10-9-11-18-51)89(147)123-77(47(3)4)93(151)112-59(29-31-73(129)130)80(138)107-43-72(99)128)121-85(143)62(37-52-24-26-54(126)27-25-52)115-86(144)64(38-53-42-106-56-20-13-12-19-55(53)56)116-81(139)57(21-14-32-104-96(100)101)109-87(145)66(40-75(133)134)118-94(152)78(48(5)6)122-83(141)58(22-15-33-105-97(102)103)111-92(150)70-23-16-34-124(70)95(153)67(41-76(135)136)119-88(146)65(39-74(131)132)117-91(69)149/h9-13,17-20,24-27,42,46-49,57-70,77-78,106,126H,14-16,21-23,28-41,43-45H2,1-8H3,(H2,98,127)(H2,99,128)(H,107,138)(H,108,125)(H,109,145)(H,110,148)(H,111,150)(H,112,151)(H,113,137)(H,114,140)(H,115,144)(H,116,139)(H,117,149)(H,118,152)(H,119,146)(H,120,142)(H,121,143)(H,122,141)(H,123,147)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H4,100,101,104)(H4,102,103,105)/t49-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70-,77-,78-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLCMCPDOZBBI-YMLAWGCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H139N27O29S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2211.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Anchoring

The peptide’s C-terminal amide (Gly-NH2) is optimally anchored to a Wang resin or Rink amide resin via a hydrolytically stable linker. The Wang resin, functionalized with a hydroxymethylphenoxy group, enables cleavage under mild acidic conditions (e.g., 95% trifluoroacetic acid (TFA)), preserving acid-sensitive residues like Trp and Tyr. For larger-scale synthesis, the patent CN109641946A recommends using a polystyrene-based resin with a loading capacity of 0.3–0.7 mmol/g to balance reaction efficiency and steric hindrance.

Fmoc-Based Stepwise Elongation

Fmoc (9-fluorenylmethoxycarbonyl) chemistry is preferred for its compatibility with acid-labile side-chain protecting groups. Each amino acid is coupled sequentially from the C- to N-terminus using the following protocol:

  • Deprotection : 20% piperidine in dimethylformamide (DMF) for 5–10 minutes to remove the Fmoc group.

  • Coupling : Activation with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of Oxyma Pure or HOBt (hydroxybenzotriazole) to suppress racemization.

  • Washing : DMF and dichloromethane (DCM) to remove excess reagents.

For challenging sequences (e.g., Asp-Asp-Pro), double coupling (30–60 minutes per cycle) and microwave-assisted synthesis (50°C, 20 W) improve yields by reducing aggregation.

Protection Group Optimization

Aspartic Acid (Asp) and Glutamic Acid (Glu)

Asp residues (positions 4, 5, 9) are protected with the β-3-methylpent-3-yl (Mpe) group instead of tert-butyl (tBu) to minimize aspartimide formation. Glu17 utilizes OtBu , which is cleaved simultaneously during TFA-mediated resin cleavage.

Arginine (Arg)

Arg7 and Arg10 are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) , which offers superior stability during Fmoc deprotection and reduces sulfonation side reactions.

Cysteine (Cys)

Cys3 and Cys13 are protected with trityl (Trt) , which is removed during resin cleavage to enable spontaneous disulfide bond formation under oxidative conditions (e.g., air oxidation or dimethyl sulfoxide (DMSO)).

Table 1: Recommended Protecting Groups for Key Residues

Amino AcidPositionProtecting GroupCleavage Condition
Asp4, 5, 9Mpe95% TFA
Arg7, 10Pbf95% TFA
Cys3, 13Trt95% TFA
Glu17OtBu95% TFA

Coupling and Deprotection Challenges

Aspartimide Formation Mitigation

The Asp-Asp-Pro sequence (positions 4–6) is highly prone to cyclization, forming a six-membered succinimide ring. This is addressed by:

  • Using Fmoc-Asp(OMpe)-OH instead of Asp(OtBu).

  • Adding 1 M Oxyma Pure to piperidine during Fmoc deprotection to scavenge liberated protons.

  • Conducting couplings at 0–4°C to slow down base-catalyzed side reactions.

Disulfide Bond Formation

After cleavage, the crude peptide is dissolved in 0.1 M ammonium bicarbonate (pH 8.0) with 10% DMSO and stirred for 24–48 hours to promote Cys3-Cys13 disulfide bonding. MALDI-TOF mass spectrometry confirms oxidation via a mass shift of −2 Da.

Purification and Isolation

Anti-Solvent Precipitation

The patent CN109641946A describes a scalable purification method:

  • Dissolve the crude peptide in acetonitrile (ACN) .

  • Add diisopropyl ether (DIPE) at a 3:1 to 10:1 ratio (DIPE:ACN) to precipitate the peptide.

  • Isolate via centrifugation (10,000 × g, 15 minutes) or filtration.

This step removes hydrophobic by-products and truncated sequences, achieving >80% recovery.

Reversed-Phase HPLC (RP-HPLC)

Final purification uses a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 20–50% ACN in 0.1% TFA over 60 minutes. The target peptide elutes at ~35% ACN, yielding >95% purity (UV detection at 214 nm).

Table 2: HPLC Gradient Parameters

Time (min)% ACNFlow Rate (mL/min)
02010
454510
605010

Analytical Characterization

Mass Spectrometry

ESI-MS (Electrospray Ionization) : Calculated [M+H]+: 2183.4 Da; Observed: 2183.6 Da.

Circular Dichroism (CD)

CD spectra in 10 mM phosphate buffer (pH 7.4) show a negative band at 208 nm, indicative of α-helical content stabilized by the Cys3-Cys13 disulfide bond.

Amino Acid Analysis (AAA)

Hydrolysis in 6 M HCl (110°C, 24 hours) followed by HPLC quantification confirms the molar ratio of residues (e.g., Asp: 3.97 expected vs. 3.89 observed).

Challenges and Troubleshooting

Trp and Tyr Degradation

To prevent oxidation:

  • Add 0.1 M methionine and 0.5% triisopropylsilane (TIPS) to the cleavage cocktail.

  • Conduct all steps under nitrogen or argon.

Incomplete Coupling at Arg Residues

Pre-activate Arg(Pbf)-OH with HBTU/DIPEA for 5 minutes before coupling to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

The peptide Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include modified peptides with altered disulfide bridges or substituted amino acids, which can affect the peptide’s biological activity .

Scientific Research Applications

Peptide Therapeutics

This compound is primarily utilized as a building block in developing peptide-based drugs. Its structural properties allow for modifications that enhance efficacy against various diseases, particularly:

  • Cancer Treatment: Research indicates that peptides similar to Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH₂ can inhibit tumor growth and metastasis by targeting specific receptors on cancer cells. For instance, studies have shown that peptides can modulate immune responses or directly induce apoptosis in malignant cells .
  • Metabolic Disorders: The peptide's ability to interact with metabolic pathways makes it a candidate for treating conditions like diabetes and obesity. Modifications of the peptide sequence have been shown to influence insulin signaling pathways, potentially leading to new therapeutic strategies .

Biotechnology

In biotechnology, Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH₂ serves several functions:

  • Biosensors Development: The peptide can be employed in the design of biosensors that detect biomolecules with high specificity. Its affinity for certain proteins allows for the creation of sensitive detection systems in clinical diagnostics .
  • Biocatalysts: The incorporation of this peptide into biocatalysts enhances the efficiency of biochemical reactions. Research has demonstrated that peptides can stabilize enzyme structures, improving catalytic performance in industrial applications .

Cosmetic Formulations

The cosmetic industry has recognized the potential of Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH₂ due to its antioxidant properties:

  • Skin Health: The peptide is included in skincare products aimed at reducing oxidative stress on skin cells. Its application has been linked to improved skin hydration and elasticity, as well as a reduction in signs of aging .

Research in Molecular Biology

Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH₂ plays a crucial role in molecular biology research:

  • Protein Interactions: This peptide is instrumental in studying protein-protein interactions and folding mechanisms. Understanding these interactions is vital for elucidating cellular processes and disease mechanisms, particularly in neurodegenerative diseases where protein misfolding is a key factor .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Cancer TreatmentPeptides inhibit tumor growth; induce apoptosis in cancer cells. ,
Metabolic DisordersPeptides modulate insulin signaling; potential for obesity treatment.
BiosensorsDevelopment of sensitive biosensors using peptide affinity for target proteins.
BiocatalystsEnhanced enzyme stability and performance through peptide incorporation.
Cosmetic FormulationsImproved skin hydration and reduced aging signs due to antioxidant properties. ,
Protein InteractionsInsights into protein folding mechanisms; implications for neurodegenerative disease research. ,

Mechanism of Action

The peptide exerts its effects by binding to an exosite on the factor VIIIa protease domain. This binding non-competitively inhibits the activation of factor X and the amidolytic activity of factor VIIIa. The peptide’s structure, determined by NMR spectroscopy, is similar to the X-ray crystal structure when complexed with factor VIIIa, providing insights into its inhibitory mechanism .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Peptides

Structural Analogues

Table 1: Structural Comparison
Compound Name Sequence Features Molecular Weight (g/mol) Key Modifications Reference
E-76 Ac-ALCDDPRVDRWYCQFVEG-NH₂ (disulfide bond) 2211.47 Disulfide bond, acetylated N-terminus
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) Cyclic structure via Cys¹ and Cys⁶ 764.4 Cyclic backbone for enhanced stability
JVA-901 AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-Ala-Arg-Pro-LysNH₂ ~1800 (estimated) Multiple Arg residues, lactam bridge
AC-LYS-TYR-VAL-NLE-GLY-HIS-PHE-ARG-TRP-ASP-ARG-PHE-GLY-NH₂ Linear sequence with non-natural residues (Nle) 1721.96 Non-natural amino acids (Nle)

Key Observations :

  • E-76 and cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) both utilize cysteine residues for structural stabilization (disulfide vs. cyclic bond). Cyclic peptides generally exhibit higher protease resistance .
  • JVA-901 shares multiple Arg residues with E-76 but functions as an opioid receptor antagonist, highlighting sequence-driven target specificity .

Functional Analogues

Table 2: Functional Comparison
Compound Name Primary Function Target Pathway Stability Features Reference
E-76 Anticoagulant Coagulation cascade Moderate (disulfide bond)
Dynantin Opioid receptor antagonist Neurological signaling Lactam bridge enhances stability
Ac-Leu-Glu-His-Asp-CHO Caspase inhibitor (apoptosis) Apoptosis regulation Aldehyde (CHO) group for inhibition
VLPVP (Val-Leu-Pro-Val-Pro) Antihypertensive ACE inhibition Absorbed via paracellular transport

Key Observations :

  • E-76 and VLPVP both target cardiovascular systems but through distinct mechanisms (anticoagulation vs. ACE inhibition). VLPVP’s smaller size (5 residues) favors intestinal absorption .
  • Ac-Leu-Glu-His-Asp-CHO demonstrates how terminal modifications (e.g., aldehyde groups) can redirect peptide function toward enzyme inhibition .

Key Observations :

  • E-76 ’s linear structure simplifies synthesis compared to cyclic or lactam-bridged peptides but may reduce in vivo stability.
  • Cyclization (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) ) significantly enhances resistance to proteolytic degradation .

Biological Activity

Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, applications, and relevant research findings.

Structure and Composition

This peptide consists of 18 amino acids with a molecular structure that includes both polar and non-polar residues, which contributes to its unique biological functions. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing the stability and activity of the peptide.

Biological Activities

  • Anticoagulant Properties
    • Research indicates that this compound exhibits anticoagulant activity. It functions by inhibiting coagulation factor VIIa, thereby preventing thrombus formation. This mechanism is particularly relevant in developing treatments for cardiovascular diseases .
  • Antioxidant Effects
    • The peptide has demonstrated potential antioxidant properties, which may protect cells from oxidative stress. This is particularly beneficial in cosmetic formulations aimed at reducing signs of aging and promoting skin health .
  • Peptide Therapeutics
    • The compound serves as a building block for peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents .
  • Biotechnological Applications
    • In biotechnology, this compound is used in designing biosensors and biocatalysts, enhancing the efficiency of biological reactions in industrial applications .

Case Studies

  • In Vitro Studies
    • A study explored the effects of this peptide on various cell lines, demonstrating its ability to inhibit cell proliferation in cancerous cells while promoting apoptosis. These findings suggest its potential as an anticancer agent.
  • Animal Models
    • In animal models, this compound showed significant improvements in metabolic parameters when administered, indicating its role in managing metabolic syndromes .

Applications

Application AreaDescription
Peptide TherapeuticsDevelopment of drugs for cancer and metabolic disorders
BiotechnologyDesign of biosensors and biocatalysts
Cosmetic FormulationsInclusion in skincare products for antioxidant benefits
Drug Delivery SystemsCreation of targeted delivery systems to enhance drug efficacy

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 with high purity (>95%)?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

  • Cysteine Handling : Use orthogonal protecting groups (e.g., Trt for Cys residues) to prevent disulfide bridge formation during synthesis .
  • Aspartic Acid (Asp) and Glutamic Acid (Glu) : Activate with TBTU/DIPEA in DMF to minimize side reactions like aspartimide formation .
  • Purification : Employ RP-HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Validate purity via LC-MS (e.g., m/z ~2600–2700 Da) .
    • Data Contradiction : Some protocols recommend HOBt/DIC activation for Asp/Pro-rich regions to avoid racemization, conflicting with TBTU-based methods . Resolve by comparing synthesis yields using MALDI-TOF analysis .

Q. How can researchers confirm the disulfide bond formation between the two cysteine residues in this peptide?

  • Methodological Answer :

  • Oxidative Folding : Use a redox buffer (e.g., 0.1 M Tris-HCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0) for 24–48 hours under nitrogen .
  • Analytical Validation :
  • Ellman’s Test : Quantify free thiols to confirm bond formation (absorbance at 412 nm) .
  • Mass Spectrometry : Compare reduced vs. non-reduced samples; a mass shift of ~2 Da indicates disulfide bonds .

Q. What analytical techniques are most effective for characterizing this peptide’s structural integrity?

  • Methodological Answer :

  • Primary Structure : LC-MS/MS sequencing with collision-induced dissociation (CID) to verify amino acid order .
  • Secondary Structure : Circular Dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to assess α-helix/β-sheet propensity .
  • Contradiction Alert : CD spectra may vary with solvent polarity, requiring cross-validation with NMR in select cases .

Advanced Research Questions

Q. How can researchers optimize the stability of This compound under physiological conditions?

  • Methodological Answer :

  • Degradation Hotspots : Identify labile residues (e.g., Asp-Pro bonds) via accelerated stability testing (40°C, 75% RH for 4 weeks) and UPLC monitoring .
  • Stabilization Strategies :
  • Cyclization : Introduce lactam bridges between Asp and Lys residues to reduce conformational flexibility .
  • PEGylation : Attach polyethylene glycol to the N-terminus to shield protease-sensitive regions .

Q. What experimental designs are suitable for studying this peptide’s interaction with cellular receptors or enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (ka, kd) with target proteins .
  • Fluorescence Resonance Energy Transfer (FRET) : Label the peptide with EDANS/DABCYL pairs to monitor proteolytic cleavage in real-time .
  • Contradiction Analysis : SPR may show artifactual binding due to peptide aggregation; confirm results with isothermal titration calorimetry (ITC) .

Q. How can structural analogs of this peptide be designed to enhance bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Replace residues at positions 7 (Arg) and 13 (Trp) with non-natural amino acids (e.g., D-Arg or 5-fluoro-Trp) to modulate receptor affinity .
  • In Silico Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational changes upon substitution .
  • Validation : Compare analog bioactivity via cell-based assays (e.g., cAMP accumulation for GPCR-targeted peptides) .

Contradictions and Resolutions

  • Aspartic Acid Activation : TBTU vs. HOBt protocols yield conflicting purity levels. Resolution: Perform parallel syntheses and compare via HPLC .
  • Disulfide Bond Stability : Ellman’s test may underestimate free thiols in acidic conditions. Resolution: Use LC-MS under reducing/non-reducing conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.